1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a butyl group at the 1-position, a pyridin-2-yl group at the 3-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multicomponent reactions. One common method is the one-pot three-component synthesis, which involves the reaction of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of a catalytically active ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of ionic liquids as solvents and catalysts are likely to be employed to ensure environmentally benign and efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity. The pyridin-2-yl group can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
2-(pyridin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyridine: A related heterocyclic compound with a triazole ring fused to a pyridine ring.
Uniqueness
1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde group, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of structural features makes it a versatile compound for further functionalization and exploration in scientific research.
Properties
IUPAC Name |
1-butyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-3-8-16-9-11(10-17)13(15-16)12-6-4-5-7-14-12/h4-7,9-10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHCMMAUJAPIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C2=CC=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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